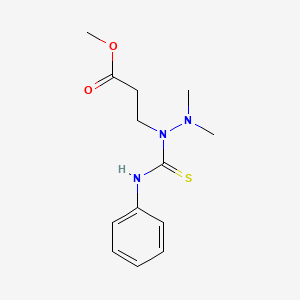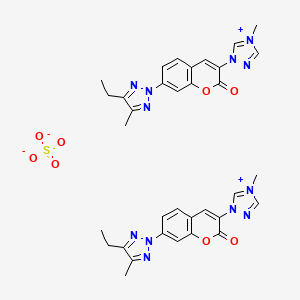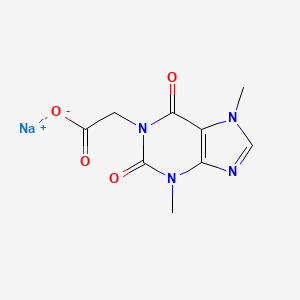
Sodium theobromine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium theobromine acetate is a chemical compound derived from theobromine, a naturally occurring alkaloid found in cacao beans. Theobromine is known for its stimulant properties, similar to caffeine, and is used in various applications, including as a vasodilator and diuretic . This compound combines the properties of theobromine with the solubility and reactivity of sodium acetate, making it a versatile compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium theobromine acetate typically involves the reaction of theobromine with sodium acetate. Theobromine can be synthesized through a multi-step process involving the methylation of xanthine derivatives . The reaction conditions for the synthesis of this compound include:
Reagents: Theobromine, sodium acetate, and a suitable solvent (e.g., water or ethanol).
Conditions: The reaction is typically carried out at room temperature with stirring to ensure complete dissolution and reaction of the components.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to mix theobromine and sodium acetate under controlled conditions.
Purification: The product is purified through crystallization or filtration to remove any impurities.
Quality Control: Ensuring the final product meets industry standards for purity and composition.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium theobromine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield theobromine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or halogen groups.
Applications De Recherche Scientifique
Sodium theobromine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying xanthine derivatives.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Explored for its vasodilatory and diuretic properties, similar to theobromine.
Industry: Utilized in the production of pharmaceuticals and as an additive in various products.
Mécanisme D'action
The mechanism of action of sodium theobromine acetate involves its interaction with adenosine receptors in the body . Theobromine, the active component, acts as an antagonist at adenosine receptors, leading to increased neurotransmitter release and stimulation of the central nervous system. This results in effects such as vasodilation, increased respiratory rate, and mild diuretic activity .
Comparaison Avec Des Composés Similaires
Caffeine: Another xanthine derivative with stimulant properties.
Theophylline: A bronchodilator used in the treatment of respiratory conditions.
Paraxanthine: A metabolite of caffeine with similar pharmacological effects.
Comparison:
Uniqueness: Sodium theobromine acetate is unique due to its combination of theobromine’s pharmacological properties with the solubility and reactivity of sodium acetate. This makes it more versatile in various applications compared to its counterparts.
Solubility: this compound has improved solubility compared to theobromine alone, making it more suitable for certain applications.
Propriétés
Numéro CAS |
32245-40-2 |
|---|---|
Formule moléculaire |
C9H9N4NaO4 |
Poids moléculaire |
260.18 g/mol |
Nom IUPAC |
sodium;2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetate |
InChI |
InChI=1S/C9H10N4O4.Na/c1-11-4-10-7-6(11)8(16)13(3-5(14)15)9(17)12(7)2;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1 |
Clé InChI |
HBRJTAOFEGTXSY-UHFFFAOYSA-M |
SMILES canonique |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


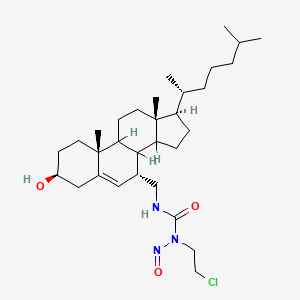
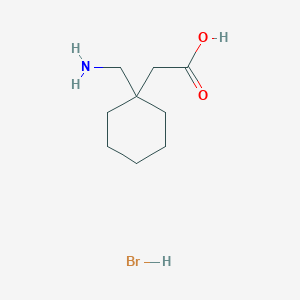
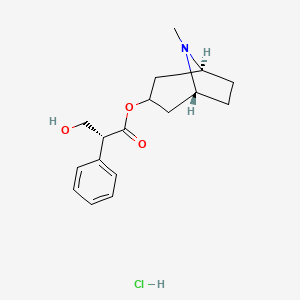

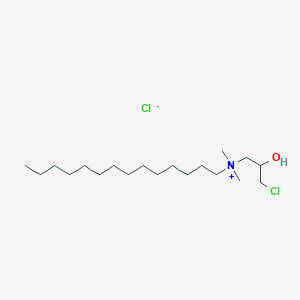
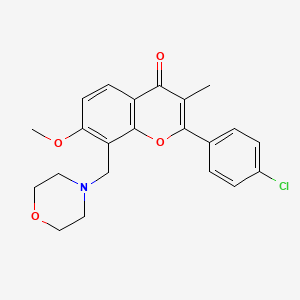
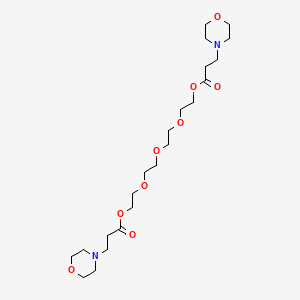
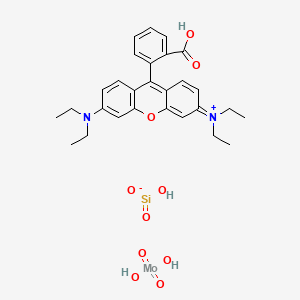

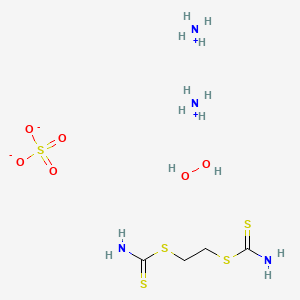

![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
